molecular formula C5H8O2 B162315 alpha-Methyl-gamma-butyrolactone CAS No. 1679-47-6

alpha-Methyl-gamma-butyrolactone

Cat. No. B162315
CAS RN: 1679-47-6
M. Wt: 100.12 g/mol
InChI Key: QGLBZNZGBLRJGS-UHFFFAOYSA-N
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Patent
US05453516

Procedure details

A mixture of 21.5 g (250 mmol) of gamma-butyrolactone, 45 g (500 mmol) of dimethyl carbonate and 0.93 g (12.5 mmol) of dimethylethylamine was heated to 200° C. in an autoclave and stirred at this temperature for 5 hours. After cooling, 13.3 g (53%) of 2-methylbutyrolactone (selectivity 74%) and 6 g of unreacted gamma-butyrolactone were obtained by quantitative gas-chromatographic analysis of the discharged reaction mixture.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7](=O)(OC)OC.CN(C)CC>>[CH3:7][CH:2]1[CH2:3][CH2:4][O:5][C:1]1=[O:6].[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
45 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.93 g
Type
reactant
Smiles
CN(CC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1C(=O)OCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.